propyl 2-(naphthalen-1-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
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Overview
Description
Propyl 2-(naphthalen-1-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound that features a naphthalene ring fused with an isoindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 2-(naphthalen-1-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of naphthalene derivatives with isoindole precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Propyl 2-(naphthalen-1-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives with additional oxygen-containing groups, while reduction may yield more saturated compounds.
Scientific Research Applications
Propyl 2-(naphthalen-1-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Used in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of propyl 2-(naphthalen-1-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Compounds with similar naphthalene structures, such as naphthalene-1-yl-acetic acid and naphthalen-1-yl-methanone.
Isoindole derivatives: Compounds with similar isoindole structures, such as isoindole-1,3-dione and isoindole-2-carboxylate.
Uniqueness
Propyl 2-(naphthalen-1-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is unique due to its combination of naphthalene and isoindole structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H17NO4 |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
propyl 2-naphthalen-1-yl-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C22H17NO4/c1-2-12-27-22(26)15-10-11-17-18(13-15)21(25)23(20(17)24)19-9-5-7-14-6-3-4-8-16(14)19/h3-11,13H,2,12H2,1H3 |
InChI Key |
UUDUXJDDKSVLNE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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